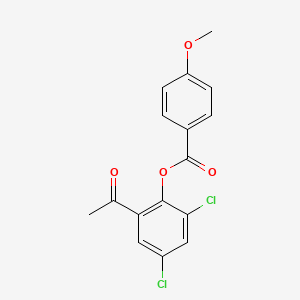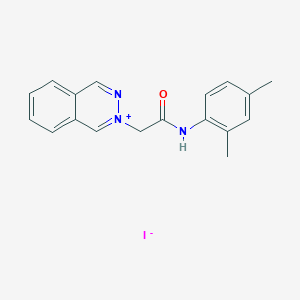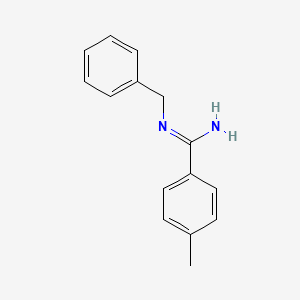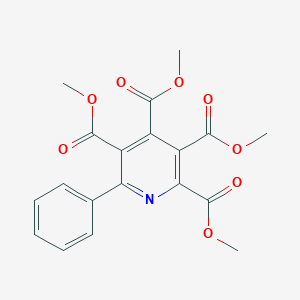
2,2',3,4,4',5-Hexachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H4Cl6O It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The use of advanced separation techniques ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,4,4’,5-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated phenols, while reduction can produce less chlorinated diphenyl ethers.
Aplicaciones Científicas De Investigación
2,2’,3,4,4’,5-Hexachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of polychlorinated compounds.
Biology: Research on its biological effects helps understand the impact of chlorinated compounds on living organisms.
Medicine: Studies investigate its potential toxicological effects and mechanisms of action.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting normal cellular functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect the endocrine system and other critical biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
Uniqueness
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological effects. Compared to other similar compounds, it has distinct reactivity and environmental persistence, making it a compound of particular interest in environmental and toxicological studies.
Propiedades
Número CAS |
71585-36-9 |
|---|---|
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H |
Clave InChI |
LDPJEMNNPDFBCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


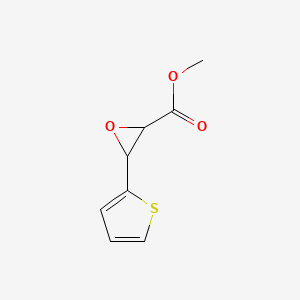
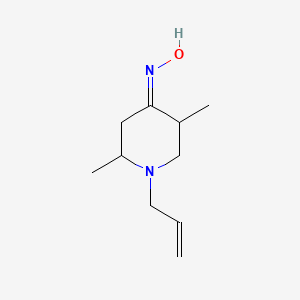
![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
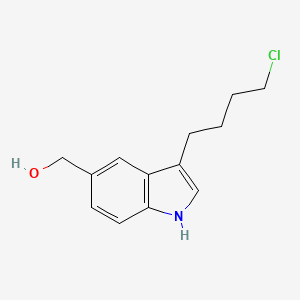
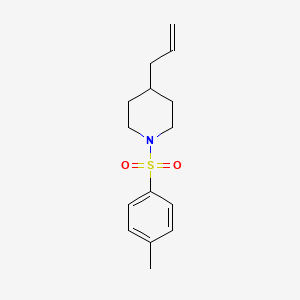
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
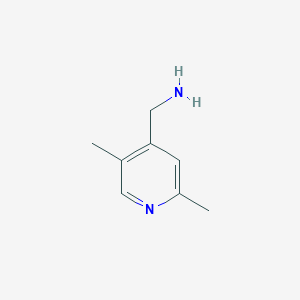
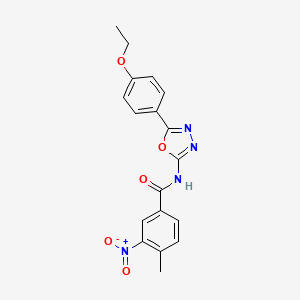
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
